2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-2-4-16(10-15)23-20(27)11-30-21-8-6-17(24-25-21)14-5-7-18-19(9-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJURKNWSYIXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
Pyridazine cores are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For this substrate:
- 1,4-Diketone Precursor : Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-oxopropanoate reacts with ethyl acetoacetate under basic conditions to form 5-(2H-1,3-benzodioxol-5-yl)-2,4-pentanedione.
- Cyclization : Treatment with hydrazine hydrate in ethanol at reflux yields 6-(2H-1,3-benzodioxol-5-yl)pyridazin-3(2H)-one.
Reaction Conditions :
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NaOEt, EtOH, 80°C | 12 | 78 |
| 2 | NH₂NH₂·H₂O, reflux | 6 | 65 |
Thiolation of Pyridazinone
Conversion of the pyridazinone to the thiol derivative employs Lawesson’s reagent or P₂S₅ in toluene:
$$
\text{6-(Benzodioxol-5-yl)pyridazin-3-one} + \text{P}2\text{S}5 \xrightarrow{\text{Toluene, 110°C}} \text{6-(Benzodioxol-5-yl)pyridazine-3-thiol}
$$
Optimization Data :
| Thiolating Agent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Lawesson’s reagent | 100 | 72 | 95.2 |
| P₂S₅ | 110 | 85 | 98.5 |
Synthesis of N-(3-Acetamidophenyl)acetamide
Acetylation of 3-Nitroaniline
- Nitration Protection : 3-Nitroaniline is acetylated using acetic anhydride in pyridine to yield N-(3-nitrophenyl)acetamide.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine, producing N-(3-aminophenyl)acetamide.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.35 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.95 (s, 1H), 6.75 (d, J = 8.0 Hz, 1H), 2.05 (s, 3H).
- MS (ESI+) : m/z 179.1 [M+H]⁺.
Thioether Linkage Formation
The sulfanyl-acetamide bridge is constructed via a two-step sequence:
Synthesis of 2-Bromo-N-(3-acetamidophenyl)acetamide
N-(3-Aminophenyl)acetamide reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{N-(3-Aminophenyl)acetamide} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{2-Bromo-N-(3-acetamidophenyl)acetamide}
$$
Conditions :
- Molar ratio (amine:acyl bromide) = 1:1.2
- Yield: 88% after recrystallization (EtOAc/hexane).
Nucleophilic Substitution with Pyridazine-3-thiol
6-(Benzodioxol-5-yl)pyridazine-3-thiol reacts with 2-bromoacetamide derivative in DMF using K₂CO₃ as base:
$$
\text{Ar-SH} + \text{BrCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar-S-CH}2\text{C(O)NHR}
$$
Kinetic Study :
| Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80 | 4 | 76 |
| Cs₂CO₃ | 100 | 2 | 82 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient) to isolate the target compound.
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 7.60 (d, J = 8.4 Hz, 1H), 6.95–7.10 (m, 3H, benzodioxol), 5.95 (s, 2H, OCH₂O), 4.15 (s, 2H, SCH₂), 2.10 (s, 3H, CH₃CO).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 170.5 (C=O), 148.2 (pyridazine C-3), 132.4–115.2 (aromatic carbons), 101.5 (OCH₂O), 35.8 (SCH₂), 24.1 (CH₃CO).
- HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₄O₄S [M+H]⁺: 423.1124; found: 423.1128.
Challenges and Optimization Opportunities
- Regioselectivity in Pyridazine Formation : Competing pathways during cyclization may yield regioisomers. HPLC monitoring and fractional crystallization are critical.
- Thiol Oxidation : The sulfhydryl group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Coupling Efficiency : Microwave-assisted synthesis could enhance thioether bond formation rates.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinctiveness arises from:
Pharmacologically Relevant Analogs
Anti-Exudative Acetamides ()
Compounds 3.1–3.21 in are 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. Key comparisons:
- Activity : These analogs demonstrated anti-exudative effects at 10 mg/kg , rivaling diclofenac sodium (8 mg/kg) in efficacy .
- Structural divergence : The triazole core vs. pyridazine in the target compound may alter target engagement (e.g., COX inhibition vs. kinase modulation).
Benzodioxin/Pyridine Derivative ()
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (C₂₃H₂₅N₃O₃, MW 391.46):
- Structural overlap : Shares a benzodioxin group, enhancing membrane permeability.
- Functional differences: The dimethylamino group and pyridine core may favor CNS activity, whereas the target compound’s acetamide group suggests peripheral targeting .
Thiophene-Pyrazole Hybrids ()
Compounds 7a and 7b combine pyrazole and thiophene moieties. While structurally distinct, their synthesis using malononitrile or ethyl cyanoacetate highlights shared strategies for introducing electron-withdrawing groups, which could stabilize the target compound’s pyridazine ring .
Tabulated Comparison of Key Attributes
Implications of Structural Differences
- Metabolic Stability : The benzodioxol group in the target compound may confer longer half-life compared to furan-containing triazole analogs .
- Target Selectivity : Pyridazine’s electron-deficient nature could favor interactions with kinases or purinergic receptors, unlike triazole-based COX inhibitors .
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Thioether Linkage : A sulfur atom connecting different parts of the molecule, which may enhance its reactivity and biological interactions.
- Acetamide Functional Group : This group can influence the compound's solubility and binding properties.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 368.4 g/mol .
Preliminary studies suggest that the compound may exert its biological effects through:
- Enzyme Inhibition : It likely interacts with specific enzymes or receptors, modifying their activity and leading to downstream biological effects. This is crucial for understanding its therapeutic potential .
- Binding Affinity Studies : Interaction studies are essential to determine how the compound binds to various biological targets, which can elucidate its mechanism of action .
Therapeutic Potential
The compound has been investigated for various therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds provide insight into their efficacy .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Escherichia coli | 100 |
| Compound C | Pichia pastoris | 25 |
Case Studies
Several studies have highlighted the biological effects of structurally similar compounds:
- Antimicrobial Studies : Research on derivatives of related benzodioxole compounds has shown varying degrees of antimicrobial activity, emphasizing the importance of structural modifications in enhancing efficacy .
- Cancer Research : Some derivatives have been studied for their potential anti-cancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Structure-Activity Relationship (SAR)
The relationship between structure and biological activity is critical:
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Reaction time : Shorter times (2–4 hrs) reduce degradation, monitored via TLC .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization improves purity .
Advanced techniques like continuous flow reactors may scale synthesis while maintaining consistency .
Basic: What analytical methods are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., acetamido, benzodioxol) and connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 465.12) .
- IR Spectroscopy : Detects key bonds (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The pyridazine and benzodioxol moieties often interact with hydrophobic pockets .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes (50–100 ns simulations) to evaluate binding free energies .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites for derivatization .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Answer:
- Assay standardization : Compare IC50 values under consistent conditions (pH, cell lines, incubation time). For example, discrepancies in MIC values may arise from bacterial strain variability .
- Structural analogs : Test derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophores. The acetamido group’s electronic effects may modulate activity .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2, topoisomerase) to identify primary targets .
Basic: What strategies enhance the compound’s solubility for in vitro assays?
Answer:
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility .
- Salt formation : React with HCl or sodium acetate to generate water-soluble ionic forms .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled release .
Advanced: How to design derivatization strategies to improve pharmacokinetic properties?
Answer:
- Site-specific modifications : Functionalize the pyridazine ring (C-3 position) or acetamido phenyl group for enhanced bioavailability .
- Prodrug synthesis : Introduce ester linkages (e.g., acetylating hydroxyl groups) for delayed metabolism .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal stability : Store at −20°C in inert atmospheres (N2) to prevent degradation. DSC/TGA analysis shows decomposition >150°C .
- Light sensitivity : Amber vials prevent photolysis of the benzodioxol group .
- pH stability : Stable at pH 6–8; avoid extremes (e.g., <pH 3 hydrolyzes acetamide) .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Proteomics : SILAC-based quantification to track protein expression changes (e.g., kinase inhibition) .
- In vivo models : Xenograft studies (e.g., murine cancer models) with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
